Cas no 6127-18-0 (4-Bromo-2-methyl-1H-indole)

4-Bromo-2-methyl-1H-indole is a halogenated indole derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substitution at the 4-position and methyl group at the 2-position enhance its reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Heck couplings, to construct complex heterocyclic frameworks. The compound's stability and well-defined structure facilitate precise modifications in medicinal chemistry, particularly in the development of bioactive molecules. It serves as a key precursor for synthesizing indole-based compounds with potential applications in drug discovery and agrochemicals. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-Bromo-2-methyl-1H-indole structure
4-Bromo-2-methyl-1H-indole structure
Product name:4-Bromo-2-methyl-1H-indole
CAS No:6127-18-0
MF:C9H8BrN
MW:210.070521354675
MDL:MFCD18380829
CID:522972
PubChem ID:21814566

4-Bromo-2-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methyl-1H-indole
    • 1H-Indole,4-bromo-2-methyl-
    • 2-CYANO-N-(4-METHYLPHENYL)ETHANETHIOAMIDE
    • 4-Bromo-2-methylindole
    • 2-Methyl-4-bromo-1H-indole
    • 1H-Indole, 4-bromo-2-methyl-
    • MXRPXKYWAYTGJY-UHFFFAOYSA-N
    • SB14903
    • SY029702
    • AB0025814
    • ST24028948
    • W7354
    • 6127-18-0
    • DTXSID20618343
    • EN300-106596
    • MFCD18380829
    • CS-W005700
    • SCHEMBL598649
    • FS-3427
    • AKOS015920311
    • DA-39922
    • MDL: MFCD18380829
    • Inchi: 1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
    • InChI Key: MXRPXKYWAYTGJY-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C2=C1C([H])=C(C([H])([H])[H])N2[H]

Computed Properties

  • Exact Mass: 208.98400
  • Monoisotopic Mass: 208.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Density: 1.215
  • Boiling Point: 326.4°C at 760 mmHg
  • Flash Point: 151.2°C
  • Refractive Index: 1.65
  • PSA: 15.79000
  • LogP: 3.23880

4-Bromo-2-methyl-1H-indole Security Information

4-Bromo-2-methyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-2-methyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Enamine
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0.25g
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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Enamine
EN300-106596-2.5g
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2.5g
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0626-500mg
4-Bromo-2-methyl-1H-indole
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847261-250mg
4-Bromo-2-methyl-1H-indole
6127-18-0 98%
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877.50 2021-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2040-5G
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Chemenu
CM126787-1g
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$224 2021-08-05
eNovation Chemicals LLC
Y1126622-100mg
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$170 2024-07-28

4-Bromo-2-methyl-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6127-18-0)4-Bromo-2-methyl-1H-indole
Order Number:A858129
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):327.0

Additional information on 4-Bromo-2-methyl-1H-indole

Introduction to 4-Bromo-2-methyl-1H-indole (CAS No: 6127-18-0)

4-Bromo-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 6127-18-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both bromine and methyl substituents on the indole ring imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-Bromo-2-methyl-1H-indole consists of a benzene-like ring system with an additional nitrogen atom at position 1, forming the indole core. The bromine atom at position 4 and the methyl group at position 2 are key functional groups that influence its chemical behavior. This arrangement allows for various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed coupling, which are widely employed in medicinal chemistry to construct more complex molecular architectures.

In recent years, 4-Bromo-2-methyl-1H-indole has been extensively studied for its potential applications in the synthesis of bioactive molecules. One of the most notable areas of research is its role as a precursor in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating indole derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The bromine substituent facilitates further functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups at different positions on the indole scaffold.

Recent advancements in drug discovery have highlighted the importance of 4-Bromo-2-methyl-1H-indole in designing selective modulators of protein-protein interactions. Researchers have leveraged its structural features to develop compounds that disrupt aberrant signaling pathways involved in diseases such as cancer and neurodegeneration. The methyl group at position 2 enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the bromine atom provides a handle for further derivatization to achieve desired pharmacokinetic profiles.

The synthesis of 4-Bromo-2-methyl-1H-indole typically involves bromination and alkylation reactions starting from commercially available indole derivatives. Modern synthetic methodologies have optimized these processes to improve yield and purity, making it more accessible for large-scale applications. Catalytic systems such as palladium acetate or copper iodide have been employed to facilitate efficient cross-coupling reactions, reducing reaction times and minimizing byproduct formation.

From a computational chemistry perspective, 4-Bromo-2-methyl-1H-indole has been subjected to molecular modeling studies to understand its binding interactions with biological targets. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity. For example, virtual screening campaigns have identified novel analogs of 4-Bromo-2-methyl-1H-indole that exhibit improved potency against specific enzymes or receptors. Such computational approaches are integral to modern drug discovery pipelines, complementing experimental efforts by predicting promising candidates for further validation.

The pharmaceutical industry has also explored 4-Bromo-2-methyl-1H-indole as a building block for developing next-generation therapeutics. Its versatility allows for the creation of diverse chemical libraries through combinatorial synthesis and high-throughput screening. Several academic groups have reported novel scaffolds derived from 4-Bromo-2-methyl-1H-indole that show promise in preclinical models. These findings underscore its significance as a key intermediate in medicinal chemistry and highlight its potential to contribute to future therapeutic breakthroughs.

Looking ahead, the continued exploration of 4-Bromo-2-methyl-1H-indole is expected to yield further insights into its applications across multiple domains. As synthetic methodologies evolve and computational tools become more sophisticated, researchers will be able to design even more intricate derivatives with tailored properties. The integration of machine learning algorithms into drug discovery workflows may further accelerate the identification of novel compounds based on 4-Bromo-2-methyl-1H-indole, opening new avenues for therapeutic development.

In summary, 4-Bromo-2-methyl-1H-indole (CAS No: 6127-18-0) represents a structurally interesting and synthetically versatile compound with significant implications in pharmaceutical research. Its role as an intermediate in drug development continues to be refined through innovative synthetic strategies and interdisciplinary collaborations between chemists, biologists, and computer scientists. The ongoing investigation into this molecule underscores its importance as a cornerstone in modern medicinal chemistry.

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